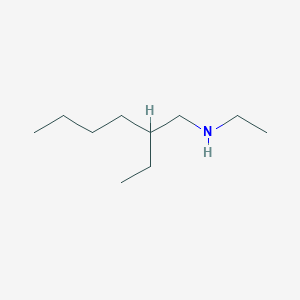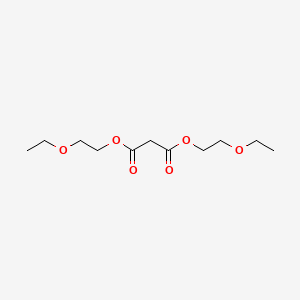
Bis(2-ethoxyethyl) Propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethoxyethyl) propanedioate is an organic compound with the chemical formula C_11H_20O_6. It is a diester derived from propanedioic acid (malonic acid) and 2-ethoxyethanol. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethoxyethyl) propanedioate typically involves the esterification of propanedioic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: Propanedioic acid and 2-ethoxyethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethoxyethyl) propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield propanedioic acid and 2-ethoxyethanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-ethoxyethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethoxyethyl) propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.
Polymer Chemistry: It serves as a monomer or comonomer in the production of specialized polymers.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of bis(2-ethoxyethyl) propanedioate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In polymer chemistry, it participates in polymerization reactions to form long-chain polymers. The molecular targets and pathways involved vary based on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another diester used as a plasticizer.
Diethyl malonate: A similar ester derived from malonic acid and ethanol.
Dimethyl malonate: An ester of malonic acid with methanol.
Uniqueness
Bis(2-ethoxyethyl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties. Its ethoxyethyl groups provide different solubility and reactivity compared to other esters like diethyl malonate or dimethyl malonate. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
64617-98-7 |
|---|---|
Molekularformel |
C11H20O6 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
bis(2-ethoxyethyl) propanedioate |
InChI |
InChI=1S/C11H20O6/c1-3-14-5-7-16-10(12)9-11(13)17-8-6-15-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
YZXHTAXOIQKKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)CC(=O)OCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


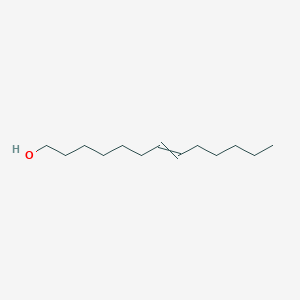
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
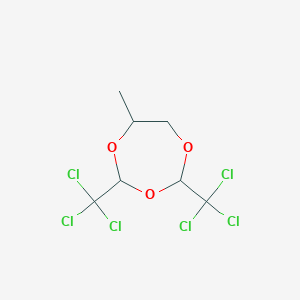
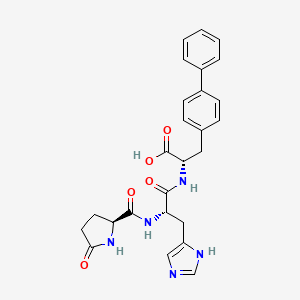
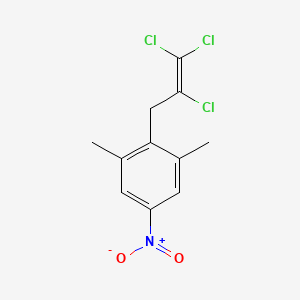

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)

![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
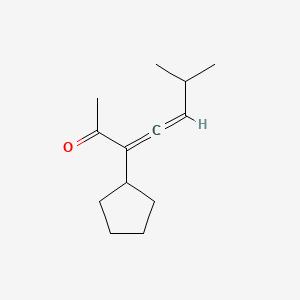
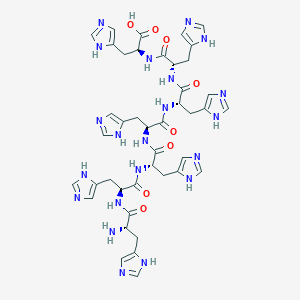
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
